molecular formula C17H14N2O3 B4413872 N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide

N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide

Cat. No.: B4413872
M. Wt: 294.30 g/mol
InChI Key: BBBNMAKYLUMACY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)18-17(21)14-10-16(20)19-15-8-3-2-7-13(14)15/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBNMAKYLUMACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-quinolinecarboxylic acid with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or dimethylformamide to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide involves its ability to interact with biological macromolecules. It can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound also binds to proteins, altering their function and leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but its ability to generate reactive oxygen species (ROS) is a key factor in its anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-methoxyphenyl)-4-quinolinecarboxamide
  • 2-hydroxy-N-(4-methoxyphenyl)-4-quinolinecarboxamide
  • 2-hydroxy-N-(3-methylphenyl)-4-quinolinecarboxamide

Uniqueness

N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide
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N-(3-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide

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